2-azido-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
Overview
Description
2-azido-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is a useful research compound. Its molecular formula is C10H16N4OS and its molecular weight is 240.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Antimicrobial Compounds
A study by Shams et al. (2011) describes the design and synthesis of novel polyfunctional acyclic and heterocyclic dye precursors, based on conjugate enaminone and enaminonitrile moieties derived from similar azido compounds. These precursors were used to synthesize dyes and dye precursors with significant antimicrobial activity against a range of organisms, showcasing their potential use in dyeing and textile finishing with added antimicrobial properties (Shams, Mohareb, Helal, & Mahmoud, 2011).
Facilitating Synthesis of Heterocyclic Compounds
Research by Kumar et al. (2010) utilized a related approach to synthesize 2-chloro-1,8-naphthyridines-3-carbaldehyde from substituted N-(pyridin-2-yl)acetamides, which were further transformed into various functionalities showing antimicrobial activities. This illustrates the compound's utility in generating diverse heterocyclic structures with potential biological applications (Kumar et al., 2010).
Development of Anticancer Agents
Another notable application is in the development of anticancer agents. A study by Evren et al. (2019) on the synthesis of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, derived from structurally similar compounds, explored their anticancer activity. These compounds were evaluated against human lung adenocarcinoma cells, demonstrating high selectivity and potency, indicating their potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antibacterial and Herbicide Antidote Applications
Further research by Dotsenko et al. (2019) on functionalized 3-(substituted amino)thieno[2,3-b]pyridines demonstrated strong herbicide antidote properties. Starting from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, they prepared compounds with azidoacetamide and monothiooxamide fragments, showing their potential in agricultural applications (Dotsenko et al., 2019).
Properties
IUPAC Name |
2-azido-N-cyclopropyl-N-(thian-4-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c11-13-12-7-10(15)14(8-1-2-8)9-3-5-16-6-4-9/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARWWGILDSXBRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSCC2)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.